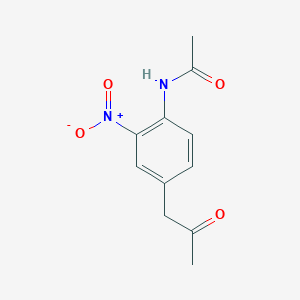
N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a nitro group, an oxopropyl group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide typically involves the nitration of a precursor compound followed by acylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2-Nitro-4-(2-oxopropyl)phenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren und zu verschiedenen biologischen Wirkungen führen. Die Acetamidgruppe kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Zielmolekülen teilnehmen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Methoxy-2-nitrophenyl)acetamid: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Oxopropylgruppe.
N-(2-Hydroxy-4-nitrophenyl)acetamid: Enthält eine Hydroxygruppe anstelle einer Oxopropylgruppe.
Einzigartigkeit
N-(2-Nitro-4-(2-oxopropyl)phenyl)acetamid ist aufgrund des Vorhandenseins der Oxopropylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6H,5H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
SDMXXZZDUNIKPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


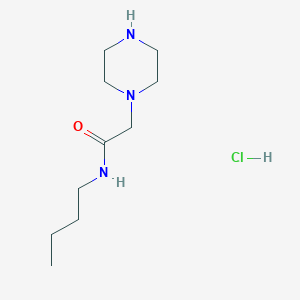
![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
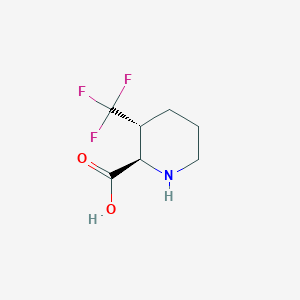
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

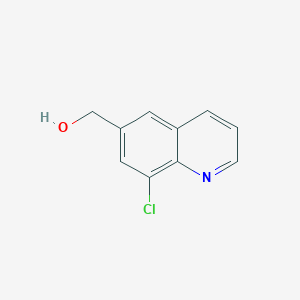
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)
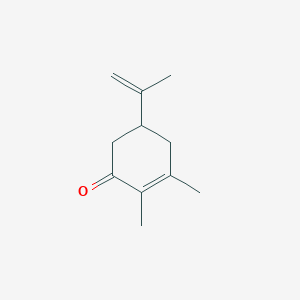

![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
